Product packaging for Homocysteic acid(Cat. No.:CAS No. 504-33-6)

Homocysteic acid

Cat. No.: B1347035
CAS No.: 504-33-6
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-UHFFFAOYSA-N
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Description

Homocysteic acid is a non-proteinogenic alpha-amino acid that is homocysteine in which the thiol group has benn oxidised to the corresponding sulfonic acid. It is an amino sulfonic acid, a carboxyalkanesulfonic acid and a non-proteinogenic alpha-amino acid. It is functionally related to a homocysteine.
promotes growth in hypophysectomized rats;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO5S B1347035 Homocysteic acid CAS No. 504-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-sulfobutanoic acid
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InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)
Source PubChem
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InChI Key

VBOQYPQEPHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
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DSSTOX Substance ID

DTXSID00864543
Record name 2-Amino-4-sulfobutanoic acid
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name DL-Homocysteic acid
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CAS No.

504-33-6, 1001-13-4
Record name (±)-Homocysteic acid
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Record name DL-Homocysteic acid
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Record name 2-Amino-4-sulfobutanoic acid
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Record name DL-homocysteic acid
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Record name DL-HOMOCYSTEIC ACID
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Molecular and Structural Aspects of Dl Homocysteic Acid

DL-Homocysteic acid is a derivative of the amino acid homocysteine where the thiol group has been oxidized to a sulfonic acid. nih.gov Its chemical formula is C4H9NO5S. scbt.comchemimpex.comalfa-chemistry.com

PropertyValue
Molecular Formula C4H9NO5S
Molecular Weight 183.18 g/mol
CAS Number 504-33-6
Appearance White to yellow crystalline powder
Melting Point 273 °C (decomposes)
Solubility in Water 50 mg/mL
IUPAC Name 2-amino-4-sulfobutanoic acid

Table 1: General Properties of DL-Homocysteic Acid. Data sourced from multiple references. nih.govscbt.comchemimpex.comalfa-chemistry.comsigmaaldrich.combiosynth.com

The structure of DL-Homocysteic acid features a chiral center at the alpha-carbon, an amino group, a carboxyl group, and a sulfonate group at the end of the four-carbon chain. researchgate.net The presence of these functional groups allows for a variety of intermolecular interactions, including the formation of extensive hydrogen bond networks. researchgate.net

Crystallographic studies have revealed the three-dimensional arrangement of atoms in solid-state DL-Homocysteic acid. The crystal structure of DL-homocysteic acid has been determined to have the space group F2dd with specific cell dimensions. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy have been employed to investigate its vibrational modes. researchgate.netsigmaaldrich.com These studies show characteristic bands for the amino, carboxyl, and sulfonate groups. researchgate.net

Coordination Chemistry of Dl Homocysteic Acid with Transition Metals

The functional groups of DL-Homocysteic acid—amino, carboxyl, and sulfonate—are capable of coordinating with metal ions. researchgate.netsigmaaldrich.com A ligand is a molecule or ion that donates a pair of electrons to a central metal ion to form a coordinate bond. savemyexams.com The study of the interaction between DL-Homocysteic acid (DLH) and various transition metals has revealed its versatile coordination behavior.

Complexes of DL-Homocysteic acid have been synthesized with several transition metals, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). sigmaaldrich.comchemicalbook.com Research indicates that the amino, carboxyl, and sulfonate groups can all participate in direct or indirect interactions with these metal ions. sigmaaldrich.com

FTIR spectroscopy has been a key tool in elucidating the coordination structures of these complexes. sigmaaldrich.com The shifts in the vibrational frequencies of the functional groups upon complexation provide insights into the bonding. For instance, the difference between the asymmetric and symmetric stretching vibrations of the carboxyl group can indicate its coordination mode. sigmaaldrich.com Studies have suggested that the bond strength between the metal ion and the oxygen of the carboxyl group, as well as the amino group, follows the order Cu²⁺ > Zn²⁺ > Ni²⁺. sigmaaldrich.com The carboxyl group may adopt different coordination modes depending on the metal ion it is complexed with. sigmaaldrich.com

Furthermore, research has explored the complexation of DL-Homocysteic acid with lanthanum (La), forming [La(DLH)₂Cl₃]·H₂O. researchgate.net The coordination with the metal ion alters the hydrogen bonding network present in the free ligand. researchgate.net A novel coordination polymer of d,l-homocysteic acid with strontium chloride has also been reported, which forms an infinite microporous multilayered structure. acs.org

Computational Modeling of Dl Homocysteic Acid Molecular Interactions

DL-Homocysteic Acid in Methionine and Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid derived from the essential amino acid methionine. practical-haemostasis.comwikipedia.org The metabolism of homocysteine is a critical junction in cellular biochemistry, branching into two primary pathways: remethylation and transsulfuration. nih.govnih.gov DL-Homocysteic acid arises from the oxidation of homocysteine, representing one of the potential metabolic fates of this compound. nih.govmdpi.com While not a direct intermediate in the primary pathways of homocysteine catabolism, its formation is a consequence of homocysteine's presence and chemical reactivity. jpp.krakow.pl

DL-Homocysteic acid is formed through the oxidation of homocysteine. nih.govresearchgate.net This process can occur via auto-oxidation, where the thiol group (-SH) of homocysteine reacts with oxygen, particularly when homocysteine levels are elevated. jpp.krakow.plimrpress.com The oxidation specifically happens to the free thiol form of homocysteine, which constitutes only about 1% of the total homocysteine in plasma. mdpi.com Research has also referred to homocysteic acid as a spontaneous oxidation product of L-homocysteine. researchgate.net The complete oxidation of the sulfur atom in homocysteine leads to the formation of the sulfonic acid group characteristic of this compound. nih.gov While this oxidation is known to occur, the specific enzymatic pathways responsible for the in-vivo conversion are not as fully clarified as the primary remethylation and transsulfuration routes. nih.gov

The regulation of DL-Homocysteic acid levels is indirectly controlled by the enzymes that manage the concentration of its precursor, homocysteine. The metabolic fate of homocysteine is tightly regulated at the intersection of two major pathways. nih.govresearchgate.net

Remethylation Pathway: This pathway recycles homocysteine back to methionine. It is catalyzed by the enzyme Methionine Synthase (MS), which is present in all tissues. practical-haemostasis.comresearchgate.net

Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. It involves two key enzymes: Cystathionine (B15957) β-synthase (CBS) and γ-cystathionase (CGL). practical-haemostasis.comscholaris.ca This pathway is primarily active in the liver, kidneys, small intestine, and pancreas. nih.govresearchgate.net

The specific enzymes directly responsible for the synthesis or degradation of DL-Homocysteic acid itself are less well-defined in the literature compared to those managing homocysteine. nih.gov

B-vitamins are essential cofactors for the enzymes that regulate homocysteine levels, and therefore indirectly influence the amount of this compound that may be formed. nih.govmdpi.com Deficiencies in these vitamins can lead to elevated homocysteine levels (hyperhomocysteinemia), which in turn can increase the production of this compound. mdpi.commdpi.com

Vitamin B12 (Cobalamin): Acts as a crucial coenzyme for Methionine Synthase (MS), the enzyme that catalyzes the remethylation of homocysteine to methionine. practical-haemostasis.comnih.govmdpi.com

Vitamin B9 (Folate): Is required in its active form, 5-methyltetrahydrofolate (5-MTHF), to donate the methyl group used in the Vitamin B12-dependent remethylation of homocysteine. nih.govresearchgate.netmdpi.com

Vitamin B6 (Pyridoxal-5'-phosphate): Serves as an essential cofactor for both key enzymes in the transsulfuration pathway: Cystathionine β-synthase (CBS) and γ-cystathionase (CGL). practical-haemostasis.comnih.govscholaris.ca

Table 1: Role of B-Vitamins in Homocysteine Metabolism

Vitamin Active Form Pathway Enzyme(s) Function
Vitamin B12 Cobalamin Remethylation Methionine Synthase (MS) Acts as a direct cofactor for the enzyme. practical-haemostasis.commdpi.com
Vitamin B9 5-methyltetrahydrofolate Remethylation Methionine Synthase (MS) Donates the methyl group for the reaction. nih.govresearchgate.net

| Vitamin B6 | Pyridoxal-5'-phosphate | Transsulfuration | Cystathionine β-synthase (CBS), γ-cystathionase (CGL) | Acts as a cofactor for both enzymes in the pathway. practical-haemostasis.comscholaris.ca |

Homocysteine Transsulfuration Pathway and DL-Homocysteic Acid Intermediates

The transsulfuration pathway is the primary route for the catabolism of excess homocysteine. practical-haemostasis.comencyclopedia.pub This two-step, irreversible process converts homocysteine into cysteine. nih.gov

Step 1: Homocysteine condenses with serine to form cystathionine. This reaction is catalyzed by the enzyme Cystathionine β-synthase (CBS), which requires Vitamin B6 as a cofactor. practical-haemostasis.comencyclopedia.pub

Step 2: Cystathionine is then hydrolyzed by the enzyme γ-cystathionase (CGL), also dependent on Vitamin B6, to produce cysteine and α-ketobutyrate. practical-haemostasis.comencyclopedia.pub

DL-Homocysteic acid is not considered a direct intermediate within the transsulfuration pathway itself. Instead, its formation represents a separate metabolic event stemming from the oxidation of the homocysteine pool. jpp.krakow.pl

Impact of Dietary Factors on DL-Homocysteic Acid Levels and Metabolism

Dietary factors that influence homocysteine concentrations will subsequently affect the potential for DL-homocysteic acid formation. Research in animal models has demonstrated a clear link between diet and circulating levels of homocysteine and its metabolites.

A systematic review of studies in mice found significant correlations between dietary components and homocysteine levels:

B-Vitamins: Dietary intake of Vitamin B12, Vitamin B6, and folate all showed a negative correlation with circulating homocysteine levels. nih.gov

Methionine: Dietary intake of methionine, the precursor to homocysteine, showed a positive correlation with homocysteine levels. nih.gov

Choline (B1196258) and Cystine: No significant correlations were found for dietary choline or cystine and homocysteine levels. nih.gov

A study that fed mice a diet deficient in B-vitamins (B6, B12, and folate) observed steadily increasing serum levels of both homocysteine (HCys) and this compound (HCA). mdpi.com This directly shows that dietary deficiencies which elevate the precursor, homocysteine, also lead to higher levels of its oxidation product, this compound. mdpi.com

Table 2: Correlation of Dietary Factors with Homocysteine Levels in Mice (Based on a 2021 Review)

Dietary Factor Correlation with Homocysteine Significance
Folate (Vitamin B9) Negative (rho = -0.395) p < 0.001
Vitamin B6 Negative (rho = -0.191) p < 0.01
Methionine Positive (rho = 0.146) p < 0.05
Vitamin B12 Negative (rho = -0.125) p < 0.05
Cystine No significant correlation -
Choline No significant correlation -

Data from a review of 113 studies. nih.gov

DL-Homocysteic Acid Transport Mechanisms Across Biological Barriers

The transport of homocysteine, the precursor to DL-homocysteic acid, across biological membranes is crucial as it can impact cellular metabolism and function. Studies on the human placenta have identified specific mechanisms for homocysteine transport.

Research utilizing isolated microvillous plasma membrane (MVM) vesicles from the human syncytiotrophoblast (the primary transport epithelium of the placenta) has provided evidence for the involvement of at least three amino acid transport systems. nih.gov

System L: This was identified as the major transport mechanism for homocysteine. The activity of System L was inhibited by both L-homocysteine and the mixed isomer form, DL-homocysteine. nih.gov

System A: This system also contributes to homocysteine transport, though to a lesser extent than System L. Its activity was also inhibited by L-homocysteine and DL-homocysteine. nih.gov

System y+L: This transporter showed a smaller contribution to homocysteine uptake. nih.gov

This indicates that DL-homocysteine can interact with and influence the transport systems responsible for moving its parent compound across biological barriers like the placenta. nih.gov

Table 3: Homocysteine Transport Systems in Human Placenta

Transport System Role in Homocysteine Transport Effect of DL-Homocysteine
System L Major transport mechanism (69% of uptake) Inhibits transporter activity
System A Contributes to transport (21% of uptake) Inhibits transporter activity
System y+L Contributes to transport (19% of uptake) Inhibition observed

Data from a study on human placental MVM vesicles. nih.gov

Blood-Brain Barrier Permeability of DL-Homocysteic Acid

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Research suggests that DL-Homocysteic acid has the potential to influence the permeability of this critical barrier.

Elevated levels of homocysteine, a precursor to this compound, have been correlated with increased BBB permeability. Studies in mice have shown that hyperhomocysteinemia can lead to a significant increase in BBB permeability. While direct studies on DL-HCA are less numerous, its role as a glutamate (B1630785) receptor agonist suggests a potential mechanism for altering BBB integrity. Activation of N-methyl-D-aspartate (NMDA) receptors, for which L-Homocysteic acid is a potent ligand, has been shown to increase BBB permeability. biorxiv.org This suggests that elevated levels of DL-HCA in the peripheral blood could potentially compromise the BBB, allowing its entry into the brain. The efflux of acidic amino acids like glutamate and aspartate from the brain to the blood is mediated by excitatory amino acid transporters (EAATs) located on the abluminal (brain-facing) side of the BBB endothelial cells. frontiersin.org

Cellular Uptake and Efflux Mechanisms of DL-Homocysteic Acid

The movement of DL-Homocysteic acid across cellular membranes is a critical determinant of its intracellular concentration and subsequent biological activity. This process is mediated by various transport systems, primarily those involved in amino acid transport.

Cellular Uptake:

The uptake of DL-Homocysteic acid into cells appears to be primarily mediated by transporters of excitatory amino acids. A key mechanism that has been identified is its interaction with the cystine/glutamate antiporter (System xc-) . L-Homocysteic acid, being an analog of glutamate, acts as a competitive inhibitor of System xc-. sigmaaldrich.comnih.gov This antiporter exchanges extracellular cystine for intracellular glutamate. By competing with cystine for uptake, L-Homocysteic acid can lead to a decrease in intracellular cysteine, a crucial precursor for the antioxidant glutathione. sigmaaldrich.com This inhibition of System xc- is a significant aspect of the neurotoxic potential of L-Homocysteic acid. Research has shown that L-homocysteic acid reduces the uptake of L-cystine by 80-90% at a 50-fold excess concentration. science.gov

Furthermore, evidence suggests that DL-Homocysteic acid can inhibit chloride-dependent L-glutamate uptake in synaptic membranes. In vitro studies have demonstrated that the increased uptake of L-glutamate under ischemic conditions is inhibited by L-homocysteic acid.

The transport of homocysteine, the metabolic precursor to this compound, is known to be mediated by several amino acid transport systems, including the sodium-dependent systems A, ASC, and XAG, as well as the sodium-independent system L. While not directly demonstrated for DL-HCA, it is plausible that some of these transporters may also play a role in its cellular uptake.

Cellular Efflux:

The mechanisms governing the efflux of DL-Homocysteic acid from cells are less clearly defined than its uptake. However, considering its structural similarity to glutamate, it is likely that it utilizes efflux pathways for excitatory amino acids. The reversal of glutamate transporters under conditions of cellular stress, such as ischemia, is a known mechanism for the release of glutamate into the extracellular space. annualreviews.org This process is driven by changes in ion gradients across the cell membrane. It is conceivable that a similar mechanism could mediate the efflux of DL-Homocysteic acid.

Additionally, volume-regulated anion channels (VRACs) are known to mediate the release of excitatory amino acids like glutamate and aspartate in response to cell swelling. plos.org This pathway could potentially contribute to the efflux of DL-Homocysteic acid under conditions of osmotic stress. While specific efflux pumps for DL-Homocysteic acid have not been definitively identified, the general mechanisms of excitatory amino acid transport provide a framework for understanding its movement out of cells.

Data Tables

Table 1: Inhibition of System xc- Mediated Uptake by L-Homocysteic Acid

Cell TypeSubstrateInhibitorIC50 of InhibitorReference
CHO-xCT cells[3H]-L-glutamateL-Homocysteic acid (HCA)~10 µM frontiersin.org
Control CHO cells[3H]-L-glutamateL-Homocysteic acid (HCA)~10 µM frontiersin.org

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, uptake) is reduced by half.

Neurobiological Roles and Mechanisms of Action of Dl Homocysteic Acid

DL-Homocysteic Acid as an Excitatory Amino Acid Neurotransmitter

DL-Homocysteic acid (DL-HCA) is a sulfur-containing amino acid derivative recognized for its role as a potent excitatory amino acid (EAA) neurotransmitter in the central nervous system. chemimpex.com Structurally analogous to glutamic acid, it functions as a neuromodulator and is utilized in research to study synaptic plasticity and neurotransmission. chemimpex.comwikipedia.org Its neuroactivity stems from its ability to interact with glutamate (B1630785) receptors, positioning it as a significant compound in the study of neurological processes. chemimpex.comwikipedia.org Evidence suggests that homocysteic acid may be an endogenous ligand for certain glutamate receptors, playing a role in normal and pathological excitatory signaling. nih.govnih.gov The metabolism of homocysteine, a byproduct of methionine metabolism, can lead to the formation of HCA. wikipedia.orghmdb.ca Studies have shown that administration of methotrexate, a folate antagonist, can lead to a significant accumulation of this compound in the cerebrospinal fluid, linking its presence to neurotoxic effects mediated by excessive EAA signaling. nih.gov

Synaptic Transmission and Plasticity Modulation by DL-Homocysteic Acid

As a potent agonist at both NMDA and metabotropic glutamate receptors, DL-homocysteic acid plays a significant role in modulating synaptic transmission and plasticity. chemimpex.commdpi.com The activation of NMDA receptors is a cornerstone of synaptic plasticity mechanisms like long-term potentiation (LTP), which underlies learning and memory. researchgate.net

Studies have demonstrated that the release of this compound from glial cells (astrocytes) can be triggered by glutamate, suggesting its participation in glia-neuron signaling pathways that modulate excitatory neurotransmission. nih.gov In hippocampal slices, DL-homocysteate activates a specific receptor type that does not desensitize, making it a candidate for mediating physiological synaptic transmission. jneurosci.org Furthermore, research into pain pathways has shown that microinjections of DL-homocysteic acid into the anterior cingulate cortex (ACC) can enhance nociceptive responses and even induce avoidance learning without a noxious stimulus, indicating a powerful influence on synaptic plasticity related to pain and memory. mdpi.com

DL-Homocysteic Acid and Calcium Homeostasis in Neurons

DL-Homocysteic acid (DL-HCA), an excitatory amino acid analogue of glutamate, significantly impacts the delicate balance of calcium homeostasis within neurons. u-szeged.hu Its actions as an excitotoxic agent are closely linked to its ability to induce a cascade of events that disrupt normal calcium signaling and intracellular concentrations, which can ultimately lead to neuronal injury and death. nih.govresearchgate.net Altered calcium homeostasis is a recognized factor in the mechanisms of motor neuron injury and other neurodegenerative conditions. u-szeged.hucambridge.org

DL-Homocysteic acid acts as a potent agonist at glutamatergic receptors, which triggers a significant influx of calcium into neurons. researchgate.netnih.gov This process begins with the activation of surface receptors, which leads to both the entry of extracellular calcium and the release of calcium from internal stores, such as the endoplasmic reticulum (ER). u-szeged.hu The resulting increase in intracellular calcium is not uniform; it initiates a complex series of dynamic changes within various subcellular compartments. u-szeged.hu

Initial exposure to DL-HCA leads to an elevation in the cytoplasmic calcium level, which may not immediately be accompanied by signs of morphological degeneration. u-szeged.hunih.gov However, over time, this initial rise is followed by a progressive and substantial accumulation of calcium within organelles. u-szeged.hu Mitochondria, in particular, begin to take up the excess calcium, a process that occurs even under physiological conditions at microdomains where the ER and mitochondria are in close proximity. u-szeged.hu As the excitotoxic insult continues, this mitochondrial calcium uptake becomes pathological, leading to swelling and functional impairment. u-szeged.hu Research comparing the effects of different excitotoxins shows that while agonists like NMDA or glutamate can induce a sustained increase in intracellular calcium, homocysteine may elicit shorter, oscillatory calcium responses. researchgate.net

The table below details the observed progression of calcium dysregulation in rat spinal motor neurons following in vivo application of DL-HCA.

Time Post-InjectionObserved Intracellular Calcium Dynamics and Cellular State
Initial Phase (e.g., 1 hour) Elevated cytoplasmic calcium levels are present, often with no immediate morphological signs of degeneration. u-szeged.hunih.gov In some neurons, initial signs of stress appear, such as dilatation of the ER and Golgi complex, with parallel calcium accumulation. u-szeged.hu
Intermediate Phase Increasing calcium accumulation is observed in various cellular compartments, including mitochondria and the ER. u-szeged.hunih.gov Mitochondrial calcium uptake becomes more pronounced, leading to partial swelling in some instances. u-szeged.hu
Late Phase (e.g., up to 24 hours) Severe calcium accumulation in organelles is paralleled by their progressive degeneration. u-szeged.hunih.gov Mitochondria exhibit extensive swelling and homogenous distribution of high calcium levels, culminating in neuronal cell death. u-szeged.hunih.gov

Motor neurons are particularly susceptible to the excitotoxic effects of DL-Homocysteic acid, which disrupts their calcium homeostasis and can induce their degeneration. u-szeged.hunih.gov This specific vulnerability makes DL-HCA a valuable tool for creating experimental models that mimic the pathology of motor neuron diseases, such as amyotrophic lateral sclerosis (ALS). nih.govnih.gov The inability of vulnerable motor neurons to manage an increased intracellular calcium load is considered a critical factor in the progression of these diseases. cambridge.org

The application of DL-HCA to the spinal cord of rats initiates a well-defined sequence of events leading to motor neuron death. u-szeged.hunih.gov Initially, there is a rise in cytoplasmic calcium. u-szeged.hu This is followed by a more damaging phase of calcium sequestration into organelles. u-szeged.hunih.gov This accumulation of calcium in compartments like mitochondria and the endoplasmic reticulum directly correlates with the progressive degeneration of these organelles and, ultimately, the entire neuron. u-szeged.hunih.gov These findings from DL-HCA models align with observations from other ALS models and biopsy samples from ALS patients, reinforcing the central role of disturbed calcium homeostasis in motor neuron injury. nih.govmdpi.com The convergence of different pathogenic processes, including excitotoxicity, on the final common pathway of calcium-mediated injury may explain the uniform clinicopathological features of these diseases. nih.govcambridge.org

Role of Astrocytes in DL-Homocysteic Acid Release and Metabolism in the CNS

Astrocytes, a type of glial cell, play a critical and active role in synaptic function and neuronal health, which includes their involvement in the release and metabolism of sulfur-containing amino acids like L-homocysteic acid. researchgate.net These cells are not merely supportive; they are active participants in glia-neuron signaling. utexas.edu The transport, synthesis, and release of these neuroactive substances are primarily localized to astrocytes. researchgate.net

Research has shown that astrocytes release L-homocysteic acid in response to specific stimuli, providing a mechanism for modulating neuronal activity. researchgate.netutexas.edu For instance, the activation of glutamate receptors on astrocytes triggers the release of L-homocysteic acid, which can then act on neuronal NMDA receptors. researchgate.netutexas.edu Furthermore, adrenergic stimulation, such as by norepinephrine, also promotes the release of this compound from astrocyte cultures. uzh.ch This suggests that astrocytes can integrate signals from different neurotransmitter systems to modulate synaptic transmission. uzh.ch This function is part of their broader role in brain energy homeostasis, where they couple neuronal activity to metabolic support, for instance by providing lactate (B86563) to neurons. uzh.chplos.org

The table below summarizes key findings on the stimulated release of this compound from astrocytes.

Stimulating AgentReceptor/Pathway ImplicatedOutcomeReference
L-Glutamate Ionotropic (NMDA, non-NMDA) and metabotropic glutamate receptors (mGluR)Release of L-homocysteic acid from astrocytes, contributing to glia-neuron signaling. researchgate.netutexas.edu
Norepinephrine β-Adrenergic receptorsPromotes this compound release from astrocyte cultures. uzh.ch

DL-Homocysteic Acid and Neurotransmitter Systems Interplay (e.g., GABAergic System)

DL-Homocysteic acid is widely used in neurophysiological studies as a broad-spectrum excitatory amino acid agonist to probe the interactions between excitatory and inhibitory neurotransmitter systems. nih.govphysiology.org By applying DL-HCA, researchers can induce a stable, tonic activation of neurons, creating a baseline of activity against which the modulatory effects of other neurotransmitters, particularly GABA (gamma-aminobutyric acid), can be assessed. nih.govresearchgate.net

This experimental approach has been crucial in demonstrating the inhibitory control exerted by the GABAergic system over excitatory pathways in various brain regions. nih.gov For example, in the dorsal periaqueductal gray (dPAG), a key area for processing defensive behaviors, the sympathoexcitatory and pressor responses evoked by DL-HCA are significantly enhanced when GABA-A receptors are blocked. nih.gov This finding demonstrates that the excitatory neurons in this region are under a constant state of tonic inhibition by GABA. nih.gov Similarly, in studies of spinal cord circuits, continuous application of DL-HCA is used to maintain a consistent firing rate in neurons, allowing for the precise characterization of the inhibitory effects of applied GABA and glycine (B1666218) and their respective antagonists. researchgate.net This interplay highlights the delicate balance between excitation and inhibition that governs neural circuit function, a balance that can be effectively studied using DL-HCA as an excitatory tool. scispace.com

Pathophysiological Implications and Disease Mechanisms Involving Dl Homocysteic Acid

DL-Homocysteic Acid and Excitotoxicity in Neurological Disorders

DL-Homocysteic acid (DL-HCA) is an excitatory amino acid that can act as a potent neurotransmitter and neuromodulator. chemimpex.com Its structural similarity to glutamate (B1630785) allows it to interact with glutamate receptors, playing a significant role in synaptic transmission. chemimpex.comfrontiersin.org However, at elevated concentrations, DL-HCA becomes a powerful excitotoxin, contributing to neuronal damage and death in various neurological disorders. frontiersin.orgnih.govijmrhs.comresearchgate.netnih.gov

The excitotoxic effects of DL-HCA are primarily mediated through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.govijmrhs.commdpi.com This overactivation leads to a cascade of detrimental intracellular events, including a massive influx of calcium ions, which disrupts cellular homeostasis and triggers neurodegenerative processes. nih.govwalshmedicalmedia.comu-szeged.hunih.gov Research has shown that DL-HCA can induce neuronal degeneration in various parts of the central nervous system, including spinal motor neurons and the hippocampus. u-szeged.hunih.govj-epilepsy.org

The following table summarizes key findings from studies on DL-HCA-induced excitotoxicity:

Neurological DisorderMechanism of DL-HCA ExcitotoxicityKey Research FindingsReferences
EpilepsyOveractivation of NMDA and non-NMDA receptors.Elevated levels of homocysteic acid are associated with excitotoxicity in pediatric epilepsy. nih.govijmrhs.com
Amyotrophic Lateral Sclerosis (ALS)Disruption of calcium homeostasis in motor neurons.Application of DL-HCA to the spinal cord induces motor neuron degeneration. u-szeged.hunih.gov
General Neurological DamageGlutamatergic agonism at elevated concentrations.Induces calcium influx into neurons, leading to excitotoxic cell death. researchgate.netnih.gov

Mechanisms of DL-Homocysteic Acid-Induced Neuronal Degeneration

The neurotoxic effects of DL-Homocysteic acid are rooted in its function as a potent agonist of NMDA receptors. nih.govijmrhs.commdpi.com Elevated levels of DL-HCA lead to excessive activation of these receptors, causing a sustained influx of calcium ions into neurons. nih.govwalshmedicalmedia.comu-szeged.hunih.gov This calcium overload is a central event in excitotoxicity, initiating a series of damaging downstream pathways.

The key mechanisms of DL-HCA-induced neuronal degeneration include:

Disruption of Calcium Homeostasis: The excessive entry of calcium overwhelms the cell's capacity to buffer and extrude it, leading to the activation of various calcium-dependent enzymes that can damage cellular components. u-szeged.hunih.gov

Mitochondrial Dysfunction: The calcium overload can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and a decline in ATP production, which is crucial for cell survival. walshmedicalmedia.comu-szeged.hu

Protein Modifications: DL-HCA can induce rapid changes in proteins through phosphorylation and proteolysis, affecting their function and contributing to cellular stress. researchgate.netnih.gov For instance, research has identified specific proteolytic processing of heat shock protein 70 and protein disulfide isomerase in response to DL-HCA. nih.gov

Oxidative Stress Induced by DL-Homocysteic Acid in Brain Tissue

DL-Homocysteic acid contributes significantly to oxidative stress in the brain, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. nih.govsemanticscholar.org This oxidative stress is a key component of the neurotoxicity associated with DL-HCA.

Studies in immature rats have demonstrated that seizures induced by DL-HCA are associated with evidence of oxidative stress. nih.govsemanticscholar.org The mechanisms underlying this include:

Increased Free Radical Production: The excitotoxic cascade initiated by DL-HCA can lead to the generation of ROS. nih.govsemanticscholar.org

Limited Antioxidant Defense: The brain's capacity to neutralize these harmful molecules may be overwhelmed, exacerbating the damage. nih.govsemanticscholar.org

Mitochondrial Involvement: A notable finding is the pronounced and selective upregulation of mitochondrial manganese superoxide (B77818) dismutase (SOD2), suggesting an increase in ROS levels within the mitochondrial matrix. nih.gov This may be linked to the inhibition of respiratory chain complex I, a phenomenon observed in studies following DL-HCA-induced seizures. nih.gov

The auto-oxidation of homocysteine, the precursor to this compound, also contributes to the formation of ROS, further implicating these molecules in neuronal damage. ijmrhs.comj-epilepsy.org

DL-Homocysteic Acid's Contribution to Apoptotic and Necrotic Cell Death

DL-Homocysteic acid can induce both apoptotic and necrotic cell death pathways in neurons, with the specific outcome often depending on the severity and duration of the excitotoxic insult and the energy state of the cell. u-szeged.huj-epilepsy.org

Apoptosis: This programmed cell death is characterized by a series of controlled biochemical events leading to cell dismantling without significant inflammation. DL-HCA can trigger apoptosis by activating pro-apoptotic proteins and caspases through mechanisms like mitochondrial dysfunction and the release of cytochrome c. u-szeged.humdpi.com

Necrosis: This form of cell death is typically the result of acute injury and involves cell swelling and lysis, which can provoke an inflammatory response. In the context of DL-HCA excitotoxicity, severe energy depletion (low ATP levels) can shift the cell death mechanism from apoptosis to necrosis. u-szeged.hu

Research on the effects of DL-HCA on spinal motor neurons has shown features of both apoptotic and necrotic death. u-szeged.hu The process begins with an elevated cytoplasmic calcium level, which then accumulates in various organelles, leading to their progressive degeneration and culminating in cell death. u-szeged.hunih.gov Studies have also observed that in the hippocampi of immature rats, DL-HCA-induced seizures cause extensive damage with features of both cell death pathways in pyramidal cells. j-epilepsy.org

DL-Homocysteic Acid in Neurodegenerative Diseases

Elevated levels of DL-Homocysteic acid have been implicated in the pathogenesis of several neurodegenerative diseases, where its excitotoxic and pro-oxidative properties contribute to the progressive loss of neuronal function. chemimpex.comfrontiersin.orgijmrhs.comresearchgate.netmdpi.com It is considered a more potent neurotoxic species than its precursor, homocysteine. researchgate.netmdpi.com

The role of DL-HCA in these diseases is multifaceted, involving:

Excitotoxicity: As a potent NMDA receptor agonist, it promotes neuronal death through calcium overload. frontiersin.orgresearchgate.netmdpi.com

Oxidative Stress: It contributes to the generation of reactive oxygen species, leading to cellular damage. mdpi.com

Protein Modifications: It can induce changes in protein phosphorylation and cleavage, affecting cellular function. researchgate.netnih.gov

Alzheimer's Disease (AD) and DL-Homocysteic Acid Pathogenesis

DL-Homocysteic acid is increasingly recognized as a significant factor in the complex pathology of Alzheimer's disease (AD). researchgate.netsciforschenonline.orgnih.govkarger.com Elevated levels of this compound are found in patients with AD and Mild Cognitive Impairment (MCI), a precursor stage to AD. sciforschenonline.orgnih.gov Plasma levels of this compound have been suggested as a potential early diagnostic marker for MCI. nih.gov

The contribution of DL-HCA to AD pathogenesis is thought to occur upstream of the hallmark pathologies of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov The overactivation of NMDA receptors by DL-HCA is known to promote both amyloid polymerization and the phosphorylation of tau protein, a key component of neurofibrillary tangles. nih.gov

Research has established a direct link between DL-Homocysteic acid and the accumulation of neurotoxic amyloid-beta peptides, particularly the Aβ42 isoform, which is a key player in AD pathology. sciforschenonline.orgmdpi.comnih.gov Studies have shown that this compound can induce the intraneuronal accumulation of Aβ42 in cortical neurons. mdpi.comnih.gov

The mechanisms by which DL-HCA promotes Aβ accumulation and toxicity are thought to involve:

Enhancement of Aβ Production: The excitotoxic environment created by DL-HCA may stimulate the cellular processes that lead to the generation of Aβ peptides.

Potentiation of Aβ Toxicity: The presence of homocysteine and its metabolites can sensitize neurons to the toxic effects of Aβ. mdpi.com

Upstream Pathogenic Role: Some theories propose that this compound can induce neurodegeneration even in the absence of amyloid, and that amyloid may enhance the toxicity of this compound. sciforschenonline.org This suggests that DL-HCA could be a primary pathogenic factor, with Aβ acting as an accelerator of the disease process. sciforschenonline.org

The following table summarizes research findings on the role of DL-HCA in Aβ pathology:

Research FocusKey FindingsReferences
Aβ AccumulationThis compound induces the intraneuronal accumulation of neurotoxic Aβ42 in rat cortical neurons. mdpi.comnih.gov
Pathogenic ModelThis compound may induce neurodegeneration independently of amyloid, with amyloid enhancing its toxicity. sciforschenonline.org
Therapeutic TargetingTreatment with an anti-homocysteic acid antibody was shown to ameliorate AD pathology and cognitive decline in a mouse model. nih.gov
DL-Homocysteic Acid and Tau Phosphorylation

Elevated levels of homocysteine, a precursor to this compound, are considered a risk factor for dementias such as Alzheimer's disease. nih.gov A key pathological feature of Alzheimer's is the formation of neurofibrillary tangles composed of hyperphosphorylated tau proteins. nih.gov Research suggests that homocysteine can induce tau phosphorylation by activating glycogen (B147801) synthase kinase 3β (GSK3β) and inactivating protein phosphatase 2A (PP2A). nih.gov This leads to the accumulation of phosphorylated tau, which can then form oligomers and contribute to neuronal toxicity. nih.gov Furthermore, homocysteine has been shown to activate caspase 3, leading to the cleavage of tau protein. nih.gov Both phosphorylated and truncated tau species are prone to aggregation, a process that can be accelerated by increased homocysteine levels. nih.gov It is hypothesized that an overactive N-methyl-D-aspartate (NMDA) receptor, which can be stimulated by this compound, promotes both amyloid polymerization and tau phosphorylation. nih.gov

Cognitive Impairment and DL-Homocysteic Acid Levels

Elevated plasma homocysteine is recognized as an independent risk factor for cognitive impairment and is associated with an increased rate of hippocampal atrophy. sgul.ac.ukfrontiersin.org Studies have found a correlation between elevated homocysteine levels and the severity of dementia. nih.gov The neurotoxic effects of homocysteine and its metabolite, this compound, are believed to contribute to this cognitive decline. ejgm.co.uk this compound can act as an excitotoxin by activating NMDA receptors, leading to increased intracellular calcium and oxidative stress, which can damage neurons. ejgm.co.ukmdpi.com

Research indicates that plasma this compound levels may serve as an early diagnostic marker for Mild Cognitive Impairment (MCI), a condition that often precedes Alzheimer's disease. nih.gov One study found that plasma this compound was significantly higher in individuals with MCI compared to a control group. nih.gov In animal models of Alzheimer's disease, increased brain levels of this compound have been shown to trigger memory impairment. sciforschenonline.org Furthermore, treatment with an anti-homocysteic acid antibody has been found to ameliorate the development of Alzheimer's pathology and cognitive decline in these models. nih.gov

ConditionKey Findings Related to DL-Homocysteic AcidReferences
Cognitive Impairment & DementiaElevated plasma homocysteine is an independent risk factor. Associated with hippocampal atrophy and severity of dementia. sgul.ac.ukfrontiersin.orgnih.gov
Mild Cognitive Impairment (MCI)Plasma this compound may be a useful early diagnostic marker. nih.gov
Alzheimer's Disease (Animal Models)Increased brain this compound induces memory impairment. Anti-homocysteic acid antibody treatment shows therapeutic potential. nih.govsciforschenonline.org

Parkinson's Disease (PD) and DL-Homocysteic Acid Involvement

While research more directly links homocysteine to Parkinson's disease, the neurotoxic properties of its derivative, DL-homocysteic acid, suggest a potential role. chemimpex.comresearchgate.net Elevated plasma homocysteine levels are frequently observed in Parkinson's disease patients, particularly those undergoing levodopa (B1675098) therapy. researchgate.netijmrhs.com Homocysteine is thought to contribute to the degeneration of dopaminergic neurons through mechanisms like oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.netnih.gov

This compound, as a known neurotoxin and NMDA receptor agonist, may contribute to the excitotoxicity implicated in the death of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. researchgate.net However, some in vitro studies have not found significant dopaminergic toxicity from this compound at certain concentrations. nih.gov Further research is needed to fully elucidate the specific role of DL-homocysteic acid in the pathogenesis of Parkinson's disease.

Amyotrophic Lateral Sclerosis (ALS) and DL-Homocysteic Acid

DL-Homocysteic acid is utilized in animal models to study the excitotoxic mechanisms of motor neuron degeneration seen in Amyotrophic Lateral Sclerosis (ALS). oup.comu-szeged.hu Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate and its analogs, is a leading hypothesis for the cause of motor neuron death in ALS. u-szeged.hu

Studies have shown that the application of DL-homocysteic acid to the spinal cord of rats induces the degeneration of motor neurons. oup.comu-szeged.hu This process involves the disruption of calcium homeostasis, leading to an increase in intracellular calcium levels, which is a critical step in excitotoxic cell death. u-szeged.hunih.gov The pathological changes observed in motor neurons following DL-homocysteic acid administration, such as vacuolization and disintegration of cytoplasmic structures, closely resemble those seen in ALS. oup.com These findings support the theory that an excitotoxic process, potentially involving endogenous excitotoxins like this compound, contributes to the motor neuron loss in ALS. oup.com

Experimental ModelKey FindingsImplication for ALSReferences
Rat spinal cord application of DL-HCAInduces degeneration of motor neurons.Supports the excitotoxicity hypothesis in ALS. oup.comu-szeged.hu
Ultrastructural analysis post DL-HCADisruption of calcium homeostasis and increased intracellular calcium in motor neurons.Highlights the role of calcium dysregulation in excitotoxic motor neuron death. u-szeged.hunih.gov
Cytopathological examinationMotor neuron changes (e.g., vacuolization) mimic those in ALS.Suggests DL-HCA as a relevant tool to model ALS pathology. oup.com

DL-Homocysteic Acid in Stroke Pathophysiology

Elevated levels of homocysteine are an established independent risk factor for stroke. sgul.ac.ukontosight.ainih.gov The neurotoxic effects of homocysteine and its metabolites, including DL-homocysteic acid, are believed to play a role in the neuronal damage that occurs during and after a stroke. nih.gov During a stroke, the blood-brain barrier can be compromised, exposing the brain to higher levels of substances from the plasma, including homocysteine. nih.gov

DL-Homocysteic acid, as an NMDA receptor agonist, can contribute to excitotoxicity, a key mechanism of cell death in ischemic stroke. nih.govpnas.org Over-activation of NMDA receptors leads to an excessive influx of calcium into neurons, triggering a cascade of events that results in neuronal damage and death. pnas.org The neurotoxic potential of homocysteine is significantly enhanced under conditions where glycine (B1666218) levels are also elevated, which can occur during a stroke. pnas.org

Epilepsy and Seizures Induced by DL-Homocysteic Acid

DL-Homocysteic acid has been shown to have convulsant effects and is used in experimental models to induce seizures. nih.gov Studies in immature rats have demonstrated that administration of DL-homocysteic acid can elicit generalized tonic-clonic seizures. nih.gov The convulsant action of this compound is thought to be mediated through its interaction with glutamate receptors, particularly NMDA receptors, leading to neuronal hyperexcitability. nih.govresearchgate.net

Research has also explored the potential of targeting metabotropic glutamate receptors to counteract seizures induced by DL-homocysteic acid. nih.govru.nl Agonists for certain metabotropic glutamate receptor subtypes have shown anticonvulsant effects against DL-HCA-induced seizures in animal models. nih.gov

DL-Homocysteic Acid's Role in Cardiovascular Health

While research has more extensively focused on the link between its precursor, homocysteine, and cardiovascular disease, the properties of DL-homocysteic acid suggest a potential indirect role. ontosight.ai Elevated homocysteine levels are a known risk factor for cardiovascular diseases, including coronary artery disease and stroke. ontosight.ainumberanalytics.com The mechanisms by which elevated homocysteine contributes to cardiovascular disease include promoting endothelial dysfunction, increasing oxidative stress, and enhancing the proliferation of vascular smooth muscle cells. nih.gov Given that DL-homocysteic acid is a metabolite of homocysteine, it is plausible that it could be involved in these pathological processes. ontosight.ai However, direct evidence implicating DL-homocysteic acid in cardiovascular disease is less established than for homocysteine. ontosight.ai

DL-Homocysteic Acid and Arterial Pressure Regulation

DL-Homocysteic acid (DLH), an excitatory amino acid, demonstrates significant effects on the central regulation of arterial pressure. Its influence is region-specific within the brain, capable of eliciting both pressor (increased blood pressure) and depressor (decreased blood pressure) responses depending on the neuronal populations activated.

Research involving the microinjection of DLH into specific nuclei of the brainstem and hypothalamus has elucidated its complex role in cardiovascular control. In urethan-anesthetized rats, injections into the caudal ventrolateral medulla (CVLM) can lead to an inhibition of arterial pressure. physiology.orgnih.gov Conversely, stimulating neurons in the rostral dorsomedial medulla with DLH has been shown to produce a marked rise in arterial pressure, attributed to widespread vasoconstriction. psu.edu

Studies on the hypothalamus reveal a heterogeneous response pattern. Selective activation of neuronal cell bodies with DLH resulted in depressor responses in 271 of 417 tested sites, while pressor responses were observed in 77 sites. nih.gov The depressor effects generally had a shorter latency compared to the pressor effects. nih.gov Notably, the paraventricular nucleus of the hypothalamus was an exception, where DLH primarily elicited pressor effects and tachycardia. nih.gov

Further investigations have targeted other brainstem areas. In the pedunculopontine tegmentum (PPT) of anesthetized rats, DLH microinjections at specific sites evoked significant increases in mean arterial pressure, which remained elevated for at least 30 seconds. plos.org In contrast, stimulation of the caudal portion of the area postrema in rabbits with DLH produced excitatory respiratory effects without significant changes in arterial blood pressure, although injections in neighboring areas sometimes induced increases in blood pressure. nih.gov

These findings underscore that DLH acts on various central autonomic control centers to modulate arterial pressure. The direction of the response—whether pressor or depressor—is critically dependent on the specific anatomical location of the neuronal cell bodies being excited.

Brain RegionObserved Effect on Arterial PressureAnimal Model
Caudal Ventrolateral Medulla (CVLM) Inhibition (Depressor Response) physiology.orgnih.govRat physiology.orgnih.gov
Rostral Dorsomedial Medulla Marked Increase (Pressor Response) psu.eduRabbit, Cat, Rat psu.edu
Hypothalamus (General) Predominantly Depressor Responses nih.govRat nih.gov
Paraventricular Nucleus (Hypothalamus) Primarily Pressor Responses nih.govRat nih.gov
Pedunculopontine Tegmentum (PPT) Significant Increase (Pressor Response) plos.orgRat plos.org
Area Postrema (Caudal Portion) No Apparent Change nih.govRabbit nih.gov

Impact on Heart Rate and Cardiorespiratory Control

The influence of DL-Homocysteic acid extends beyond arterial pressure to encompass the integrated control of heart rate and respiration. The cardiorespiratory effects are often, but not always, coupled with the changes observed in blood pressure and are similarly dependent on the site of neuronal stimulation.

In studies of the caudal ventrolateral medulla (CVLM), unilateral injections of DLH were found to selectively or concomitantly inhibit heart rate and diaphragm electromyogram (EMG) activity, which is an index of respiratory drive. physiology.orgnih.gov This suggests that the CVLM contains neurons, or closely located groups of neurons, that are involved in the central circuitry for both cardiovascular and respiratory control. physiology.org

When examining the hypothalamus, changes in arterial pressure induced by DLH showed a positive correlation with changes in heart rate. nih.gov Specifically, the pressor effects elicited from the paraventricular nucleus were accompanied by tachycardia. nih.gov The dorsomedial hypothalamus (DMH) is another critical site where DLH administration evokes a pattern of autonomic and respiratory effects, including increases in heart rate and phrenic nerve activity, mimicking a stress response. researchgate.net

Research targeting other brain regions reinforces this integrated cardiorespiratory role. Activation of the pedunculopontine tegmentum (PPT) with DLH not only increased blood pressure but also elevated respiratory rate and minute ventilation. plos.org Similarly, stimulation of the area postrema in rabbits with DLH provoked excitatory effects on the inspiratory motor output, as measured by phrenic nerve activity. nih.gov These findings highlight the function of DLH as a tool to probe the central networks that govern the coordinated response of the cardiovascular and respiratory systems to various stimuli.

Brain RegionEffect on Heart RateEffect on RespirationAnimal Model
Caudal Ventrolateral Medulla (CVLM) Inhibition physiology.orgnih.govInhibition of diaphragm EMG activity physiology.orgnih.govRat physiology.orgnih.gov
Hypothalamus (General) Correlated with Blood Pressure Changes nih.govNot specifiedRat nih.gov
Dorsomedial Hypothalamus (DMH) Increase (Tachycardia) researchgate.netIncreased phrenic rate researchgate.netNot specified
Pedunculopontine Tegmentum (PPT) Not specifiedIncreased respiratory rate and minute ventilation plos.orgRat plos.org
Area Postrema Not specifiedExcitatory effect on inspiratory output nih.govRabbit nih.gov

DL-Homocysteic Acid in Other Systemic Disorders (e.g., Diabetic Complications)

While direct research on DL-Homocysteic acid in diabetic complications is limited, studies on its parent compound, homocysteine, and related metabolites provide insight into its potential role. Hyperhomocysteinemia, a condition of high homocysteine levels, is linked to vascular complications in patients with both type 1 and type 2 diabetes. nih.gov This association appears stronger in diabetic individuals than in the non-diabetic population and may involve the exacerbation of endothelial dysfunction. nih.gov

Recent metabolomic studies have begun to specifically identify changes in this compound levels in diabetic conditions. One study found that L-Homocysteic acid (an isomer of the DL-racemic mixture) was significantly decreased in patients with Cystic Fibrosis-Related Diabetes (CFRD) compared to non-diabetic controls. acs.org This suggests a potential dysregulation in the metabolic pathways involving this compound in this specific form of diabetes.

Furthermore, this compound has been implicated in processes of oxidative stress, a key factor in the development of diabetic complications. dntb.gov.ua In animal models, elevated levels of this compound have been associated with the overproduction of reactive oxygen species (ROS) in kidney tissue, which can lead to damage. researchgate.net Berberine, a compound studied for its potential therapeutic effects in diabetes, has been shown to protect neuronal cells from death induced by this compound by reducing ROS generation. researchgate.net The interaction between DL-Homocysteic acid and electroacupuncture's sympathoinhibitory effects has also been explored in the context of diabetes research, highlighting its utility in studying neuromodulation pathways relevant to the disease. iomcworld.com

Research Methodologies and Experimental Models in Dl Homocysteic Acid Studies

In Vitro Models for Studying DL-Homocysteic Acid Effects

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of DL-HCA action. These systems offer a controlled environment to study specific cell types and their responses to DL-HCA exposure.

Primary neuronal cultures and neuronal cell lines are fundamental tools for investigating the excitotoxic effects of DL-HCA. Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) and its analogs.

Primary Cortical Neurons: Cultures of primary cortical neurons are used to study the direct neurotoxic effects of DL-HCA. Brief exposure to glutamate has been shown to cause rapid morphological changes in mature cortical neurons, leading to widespread degeneration. kriegstein-lab.com This model is valuable for assessing the potency of DL-HCA as a neurotoxin.

Cell Viability Assays: A key aspect of these studies is the quantification of neuronal death. Following exposure to DL-HCA, cell viability can be assessed using various assays. These methods help determine the concentration-dependent toxicity of the compound.

Mechanistic Studies: Neuronal cultures allow for the investigation of the downstream signaling pathways activated by DL-HCA. This includes studying changes in intracellular calcium levels, mitochondrial function, and the activation of apoptotic pathways. For instance, studies have shown that glutamate excitotoxicity can lead to delayed calcium deregulation and mitochondrial depolarization in cortical neurons. frontiersin.org

Table 1: Neuronal Cell Culture Systems in DL-Homocysteic Acid Research
Model SystemKey Research FocusCommonly Measured Parameters
Primary Cortical NeuronsDirect neurotoxicity and excitotoxicityCell viability, morphological changes, apoptosis markers
Hippocampal NeuronsSynaptic plasticity and neuronal network activityCalcium imaging, electrophysiological recordings
Neuronal Cell Lines (e.g., SH-SY5Y)High-throughput screening and initial mechanistic studiesCell survival, receptor binding assays

Astrocytes, a type of glial cell, play a crucial role in regulating the neuronal environment. They are involved in the synthesis and release of neuroactive substances, including homocysteic acid.

Primary Astrocyte Cultures: These cultures are used to study the mechanisms of DL-HCA release. Research has shown that astrocytes release this compound in response to stimulation by neurotransmitters like glutamate. nih.gov

Release Mechanisms: Studies using astrocyte cultures have elucidated the cellular machinery involved in HCA release. This release is dependent on both calcium and sodium ions and involves the activation of the Na+/Ca2+ exchanger. nih.gov The activation of various glutamate receptors, including both ionotropic (NMDA and non-NMDA) and metabotropic receptors, can trigger this release. nih.gov

Glia-Neuron Signaling: The release of HCA from astrocytes suggests its role as a "gliotransmitter," a signaling molecule that allows for communication between glial cells and neurons. nih.gov This has significant implications for understanding how glial cells participate in excitatory neurotransmission.

Organotypic slice cultures represent an intermediate level of complexity between dissociated cell cultures and in vivo models. These cultures preserve the three-dimensional structure and local synaptic circuitry of a specific brain region, making them ideal for studying synaptic plasticity.

Hippocampal Slice Cultures: The hippocampus is a key brain region for learning and memory, processes that are critically dependent on synaptic plasticity. Organotypic hippocampal slice cultures are used to investigate the effects of DL-HCA on processes like long-term potentiation (LTP) and long-term depression (LTD).

Excitotoxicity in a Network Context: These cultures are also used to study excitotoxicity in a more physiologically relevant context. The excitotoxic actions of homocysteine-related metabolites have been investigated in organotypic cultures from the rat brain cortex and hippocampus. nih.gov

Modeling Neurodegenerative Processes: Organotypic slice cultures can be used to model aspects of neurodegenerative diseases. For example, they have been employed to study the aggregation and spreading of proteins like alpha-synuclein, which is implicated in Parkinson's disease. nih.gov

In Vivo Animal Models for DL-Homocysteic Acid Research

In vivo animal models are essential for understanding the systemic effects of DL-Homocysteic acid and its role in complex neurological phenomena such as seizures and neurodegeneration.

The administration of DL-HCA to rodents can induce seizures, providing a valuable model to study the mechanisms of epilepsy and to test potential anticonvulsant therapies.

Induction of Seizures: Bilateral intracerebroventricular infusion of DL-HCA in immature rats has been shown to induce generalized clonic-tonic seizures. nih.govresearchgate.net This model allows researchers to study the neurochemical and electrophysiological changes that occur during seizures.

Neuroprotection Studies: These models are also used to evaluate the neuroprotective effects of various compounds. For example, studies have examined the ability of metabotropic glutamate receptor agonists to prevent the neuronal damage associated with DL-HCA-induced seizures. nih.govresearchgate.netnih.gov

Evaluation of Anticonvulsants: The DL-HCA-induced seizure model provides a platform for screening and evaluating the efficacy of potential anticonvulsant drugs. The ability of a compound to suppress or prevent seizures in this model can indicate its therapeutic potential.

Table 2: Rodent Models of DL-Homocysteic Acid-Induced Seizures
Animal ModelMethod of InductionKey Findings and Applications
Immature RatsBilateral intracerebroventricular infusion of DL-HCAInduces generalized clonic-tonic seizures; used to study neuroprotection and test anticonvulsants. nih.govresearchgate.netnih.gov

Transgenic mouse models that overexpress or lack specific genes related to neurodegenerative diseases are powerful tools for investigating the role of DL-HCA in the context of these disorders.

Alzheimer's Disease Models: Transgenic mouse models of Alzheimer's disease, which often involve mutations in genes like amyloid precursor protein (APP) and presenilin, can be used to study the interplay between elevated homocysteine levels and Alzheimer's-like pathology. nih.govjhu.edu

Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease Models: Similarly, transgenic models of other neurodegenerative diseases, such as those involving mutations in the superoxide (B77818) dismutase 1 (SOD1) gene for ALS or the alpha-synuclein gene for Parkinson's disease, can be utilized to explore the contribution of DL-HCA to disease pathogenesis. jhu.edunih.gov

Investigating Pathogenic Mechanisms: These models allow researchers to examine how genetic predispositions to neurodegenerative diseases might be exacerbated by factors such as elevated DL-HCA levels. They provide a platform to test therapeutic strategies aimed at mitigating the effects of this compound. jhu.edu

Direct Application Techniques of DL-Homocysteic Acid in the CNS

The investigation of DL-Homocysteic acid's effects on the central nervous system (CNS) necessitates methods that deliver the compound directly to the target tissue, bypassing the blood-brain barrier. Several techniques are employed for this purpose, each offering distinct advantages for specific research questions.

Intracerebroventricular (ICV) Injection: This technique involves injecting the substance directly into the cerebral ventricles, allowing it to reach the cerebrospinal fluid (CSF) and circulate throughout the CNS. nih.gov While studies have utilized ICV injections of the related compound homocysteine to induce apoptosis in substantia nigra cells in rats, this method is applicable for administering DL-Homocysteic acid to study its widespread effects on the brain. lcms.czthermofisher.cnnih.gov

Microiontophoresis and Pressure Ejection: For a more localized application at the neuronal level, microiontophoresis and pressure ejection are used. These techniques involve the use of micropipettes to apply substances to the immediate vicinity of a neuron. This allows for the direct assessment of a compound's effect on the electrical activity of a single cell. Studies have successfully used these methods to apply homocysteine to neurons in various brain regions, including the cerebral cortex, cerebellum, and midbrain, to evaluate its excitatory effects. optica.org

Microinjection: This method allows for the precise delivery of substances into specific, targeted brain regions. For instance, microinjections of DL-Homocysteic acid have been used to investigate its functional effects on the dorsomedial hypothalamus. researchgate.net This technique is crucial for mapping the functional topography of the brain and understanding the role of specific nuclei in the responses elicited by DL-Homocysteic acid.

Advanced Imaging Techniques in DL-Homocysteic Acid Research (e.g., Electron Microscopy for Calcium Distribution)

Advanced imaging techniques are indispensable for visualizing the structural and cellular changes induced by DL-Homocysteic acid. Electron microscopy, in particular, has been a powerful tool for examining the subcellular effects of this compound.

In one pivotal study, electron microscopy was employed to analyze the distribution of calcium in the spinal motor neurons of rats following the application of DL-Homocysteic acid. researchgate.net This research revealed a time-dependent accumulation of calcium within different cellular compartments, which was paralleled by progressive organelle degeneration, ultimately leading to cell death. researchgate.net The initial observations noted an increase in cytoplasmic calcium without immediate signs of morphological degeneration. researchgate.net However, over a 24-hour period, significant calcium accumulation was observed in mitochondria, leading to swelling and depletion of calcium from adjacent organelles. researchgate.net These findings underscore the role of increased intracellular calcium in the excitotoxic damage initiated by DL-Homocysteic acid. researchgate.net

The following table summarizes the observed changes in calcium distribution and neuronal morphology over time after DL-Homocysteic acid application, as detailed in the study.

Time Post-ApplicationObserved Changes in Motor Neurons
Initial Phase Elevated cytoplasmic calcium levels with no morphological signs of degeneration. researchgate.net
Later Stages Increasing calcium accumulation in various cellular compartments, including mitochondria. researchgate.net
Later Stages Mitochondrial swelling and depletion of calcium from adjacent organelles. researchgate.net
End of Observation Progressive degeneration of organelles, culminating in cell death. researchgate.net

Neurochemical Analysis of DL-Homocysteic Acid and Metabolites in Biological Samples

Accurate quantification and profiling of DL-Homocysteic acid and its related metabolites in biological samples are crucial for understanding its physiological and pathological roles. A range of sophisticated analytical techniques are utilized for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of small molecules in complex biological matrices. A validated LC-MS/MS method has been developed for the accurate and precise determination of this compound in human serum, urine, and cerebrospinal fluid. nih.gov This method typically involves a sample preparation step, such as protein precipitation and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.gov LC-MS/MS offers the advantage of high throughput and the ability to measure a wide range of concentrations, making it suitable for both basic research and clinical studies. lcms.czthermofisher.cnspringernature.com

Raman Spectroscopy for Metabolite Profiling

Raman spectroscopy is a non-destructive optical technique that provides detailed chemical information based on the vibrational modes of molecules. Studies have shown that homocysteine and its metabolites, including this compound, exhibit unique Raman spectra, which can serve as distinct "fingerprints" for their identification. optica.org This technique holds promise for the label-free detection and profiling of these compounds in biological fluids. optica.org The ability to distinguish between different metabolites makes Raman spectroscopy a valuable tool for investigating the metabolic pathways involving DL-Homocysteic acid. optica.org

The table below indicates some of the significant Raman peaks observed for homocysteine and this compound. optica.org

CompoundSignificant Raman Peak (cm⁻¹)
Homocysteine (HCy)670 optica.org
This compound (HA)1050 optica.org

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is another widely used method for the analysis of homocysteine and related compounds. This technique often involves a derivatization step to render the analytes fluorescent, thereby enhancing the sensitivity and selectivity of the detection. nih.gov A common approach includes the reduction of disulfide bonds to free the thiol groups, followed by conjugation with a fluorescent labeling agent. nih.gov The derivatized compounds are then separated by reverse-phase HPLC and quantified by a fluorescence detector. nih.gov This method has proven to be sensitive and reproducible for the determination of total plasma homocysteine. nih.gov

Electrophysiological Recordings to Assess DL-Homocysteic Acid Neuroactivity

Electrophysiological recordings are fundamental for directly assessing the effects of neuroactive compounds on neuronal excitability. Intracellular and extracellular recording techniques have been employed to characterize the neuroactivity of this compound.

Studies using intracellular recordings from caudate neurons have demonstrated that L-homocysteic acid evokes a depolarization pattern similar to that of N-methyl-D-aspartic acid (NMDA). nih.gov This depolarization can be selectively blocked by NMDA receptor antagonists, indicating that this compound acts as an agonist at this receptor subtype. nih.gov Furthermore, it has been shown that L-homocysteic acid can potentiate cortically evoked excitatory postsynaptic potentials (EPSPs) in these neurons. nih.gov Other studies have also investigated the conductance changes induced by DL-homocysteic acid in hippocampal neurons, providing further insight into its mechanisms of action. nih.gov These electrophysiological findings are crucial for understanding the role of DL-Homocysteic acid in synaptic transmission and excitotoxicity.

Behavioral Assays in Animal Models of DL-Homocysteic Acid Exposure

The neuroactive properties of DL-homocysteic acid (DL-HCA) have prompted investigations into its effects on behavior in various animal models. These studies employ a range of behavioral assays to assess cognitive function, locomotor activity, and anxiety-like behaviors.

One area of focus has been the impact of DL-HCA exposure on learning and memory. The Morris Water Maze (MWM) is a widely used test to evaluate spatial learning and memory. In this assay, animals are trained to find a hidden platform in a pool of water. Studies have shown that prenatal exposure to hyperhomocysteinemia, a condition where levels of homocysteine and its metabolite this compound are elevated, can lead to impairments in the learning and spatial memory of young and adult rats in the MWM test mdpi.com. Similarly, the Novel Object Recognition (NOR) test, which assesses an animal's ability to recognize a novel object in a familiar environment, has been used to demonstrate memory deficits following prenatal hyperhomocysteinemia mdpi.com.

Changes in locomotor activity are another behavioral parameter assessed in response to DL-HCA. Open field tests are commonly utilized to measure general activity levels, exploration, and anxiety-like behavior. Research has indicated that administration of homocysteine can significantly decrease locomotor activities in rodents, as measured by reductions in movement time, total distance traveled, and the number of movements nih.gov. Female rats treated with this compound (HCA) postnatally have displayed novelty-induced hyperlocomotion hope.edu.

Researchers have also investigated the potential for DL-HCA to induce anxiety- and depressive-like behaviors. Various behavioral paradigms are employed for this purpose. For instance, studies have explored the effects of social isolation on depressive-like behaviors in the context of elevated homocysteine levels nih.gov. Furthermore, postnatal HCA treatment in female rats has been associated with increased risk-taking behavior and reduced social interaction, which can be indicative of altered anxiety and social behavior profiles hope.edu. Another study observed that microinjection of DL-homocysteic acid into the anterior cingulate cortex of guinea pigs increased the amplitude of vocalizations in response to a noxious stimulus, suggesting a role in the modulation of nociceptive responses which can be related to affective states researchgate.net.

The table below summarizes findings from behavioral assays in animal models exposed to elevated levels of homocysteine or this compound.

Behavioral AssayAnimal ModelKey Findings
Morris Water Maze RatsPrenatal hyperhomocysteinemia impaired learning and spatial memory in young and adult offspring mdpi.com. Male rats treated with HCA showed increased motivational behavior hope.edu.
Novel Object Recognition RatsPrenatal hyperhomocysteinemia resulted in memory impairments mdpi.com.
Open Field Test RodentsHomocysteine administration decreased locomotor activities, including movement time, total distance, and number of movements nih.gov. Postnatal HCA-treated female rats showed novelty-induced hyperlocomotion hope.edu.
Social Interaction Test RatsPostnatal HCA treatment in both male and female rats led to decreased social interaction hope.edu.
Risk-Taking Behavior RatsFemale rats treated postnatally with HCA displayed increased risk-taking behavior hope.edu.
Vocalization Test Guinea PigsMicroinjection of DL-homocysteic acid in the anterior cingulate cortex increased the amplitude of vocalizations in response to a noxious stimulus researchgate.net.

Detailed findings from a study on the effects of homocysteine on locomotor activity in mice are presented in the table below.

ParameterControl GroupHomocysteine Group (50mg/100g)Homocysteine Group (100mg/100g)
Movement Time Baseline29% decrease38% decrease
Total Distance Baseline32% decrease42% decrease
Number of Movements Baseline28% decrease41% decrease
Data adapted from a study on the effects of homocysteine on the dopaminergic system and behavior in rodents nih.gov.

These behavioral assays provide valuable insights into the functional consequences of exposure to DL-homocysteic acid and related compounds on the central nervous system. The observed alterations in cognition, locomotion, and affective behaviors underscore the importance of further research into the neurobiological mechanisms underlying these effects.

Conclusion and Future Research Directions

Summary of Key Research Findings on DL-Homocysteic Acid

DL-Homocysteic acid (DL-HCA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. ontosight.ai It is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and is recognized for its role as a potent agonist at N-methyl-D-aspartate (NMDA) receptors. ebi.ac.ukwikipedia.org Research has established DL-HCA as a valuable tool in neuroscience for studying excitatory amino acid pathways and their involvement in synaptic transmission and plasticity. chemimpex.com

Key findings have highlighted the neurotoxic potential of DL-HCA. medchemexpress.com Studies have demonstrated that DL-HCA can induce oxidative stress in the brain, particularly in immature rat models. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com This excitotoxicity is linked to the disruption of calcium homeostasis in neurons, leading to organelle degeneration and eventual cell death. nih.gov Specifically, the application of DL-HCA to the spinal cord in rats resulted in elevated cytoplasmic calcium levels in motor neurons, followed by progressive degeneration. nih.govneurology.org

DL-HCA has been employed as a chemical tool to induce seizures in animal models, facilitating the study of epilepsy and the evaluation of potential anticonvulsant therapies. frontiersin.orgnih.gov Research in this area has shown that agonists for metabotropic glutamate receptors (mGluRs), particularly group II and III, can offer protection against DL-HCA-induced seizures. nih.gov

Beyond its role in the central nervous system, DL-HCA is involved in the metabolism of sulfur-containing amino acids, being an oxidized derivative of homocysteine. ontosight.aiwikipedia.org Elevated levels of homocysteine are a known risk factor for cardiovascular disease, and while DL-HCA's direct role is less clear, its metabolic relationship to homocysteine suggests a potential indirect influence on cardiovascular health. ontosight.ai Furthermore, some preliminary studies have explored the potential of homocysteic acid as a biomarker for conditions like mild cognitive impairment and certain types of cancer. nih.govsemanticscholar.org

The ability of DL-homocysteic acid to form complexes with various metal ions, including Na+, K+, Ca2+, Cu2+, Zn2+, and Ni2+, has also been a subject of spectroscopic studies. sigmaaldrich.comresearchgate.netresearchgate.netnih.gov These interactions are significant as they can influence the compound's structure and biological activity.

Unanswered Questions and Emerging Research Frontiers

Despite the existing body of research, several critical questions regarding DL-homocysteic acid remain unanswered, opening up new frontiers for investigation.

Endogenous Production and Regulation: While DL-HCA is known to be an oxidized form of homocysteine, the precise enzymatic pathways and regulatory mechanisms governing its endogenous production in various tissues, particularly the brain, are not fully elucidated. wikipedia.orgontosight.ai Understanding these processes is crucial for determining its physiological and pathological concentrations.

Receptor Specificity and Downstream Signaling: Although DL-HCA is a known agonist of NMDA receptors, its full receptor profile and the specific downstream signaling cascades it activates in different neuronal and non-neuronal cell types require more detailed investigation. ebi.ac.ukguidechem.com Research is needed to explore its interactions with various subtypes of glutamate receptors and potentially other, yet unidentified, receptors. researchgate.net

Role in Neurodegenerative Diseases: The link between excitotoxicity and neurodegeneration is well-established. However, the specific contribution of endogenous DL-homocysteic acid to the pathogenesis of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease needs to be more definitively established. chemimpex.comneurology.org Further studies are required to understand if and how its levels change in these conditions and whether it represents a viable therapeutic target. sigmaaldrich.com

Biomarker Potential: Preliminary studies have suggested this compound as a potential biomarker for mild cognitive impairment and ovarian cancer. nih.govsemanticscholar.org These findings need to be validated in larger, more diverse patient cohorts. Further research is also needed to assess its utility as a biomarker for other diseases where excitotoxicity or altered sulfur amino acid metabolism are implicated.

Peripheral Actions: The majority of research on DL-HCA has focused on the central nervous system. Its potential roles and mechanisms of action in peripheral tissues and systems, such as the cardiovascular and immune systems, remain largely unexplored. ontosight.aiebi.ac.uk

Interdisciplinary Approaches to DL-Homocysteic Acid Research

To address the multifaceted nature of DL-homocysteic acid's biological roles, interdisciplinary research approaches are essential.

Neuroscience and Pharmacology: Collaborative efforts between neuroscientists and pharmacologists are crucial for dissecting the precise mechanisms of DL-HCA-induced neurotoxicity and for the development and testing of novel therapeutic agents that can mitigate its harmful effects. chemimpex.comguidechem.com This includes using advanced electrophysiological and imaging techniques to study its impact on neuronal circuits and synaptic function. researchgate.net

Biochemistry and Metabolomics: Biochemists can contribute by identifying and characterizing the enzymes involved in DL-HCA metabolism. guidechem.com Metabolomic studies can provide a comprehensive analysis of the metabolic pathways influenced by DL-HCA, offering insights into its broader physiological and pathological effects.

Analytical Chemistry and Clinical Science: The development of highly sensitive and specific analytical methods, such as mass spectrometry, by analytical chemists is vital for accurately quantifying DL-HCA levels in biological samples. researchgate.net This will be instrumental for clinical scientists seeking to validate its potential as a biomarker for various diseases.

Computational Chemistry and Molecular Modeling: Computational approaches can be used to model the interaction of DL-homocysteic acid with its receptor targets at the molecular level. This can provide valuable insights into its binding mechanisms and aid in the rational design of antagonists or modulators.

Translational Potential of DL-Homocysteic Acid Discoveries for Clinical Applications

The research on DL-homocysteic acid holds significant translational potential for future clinical applications.

Therapeutic Target for Neurological Disorders: Given its role in excitotoxicity, targeting the pathways involving DL-homocysteic acid could represent a novel therapeutic strategy for neurological conditions characterized by excessive glutamate receptor activation, such as epilepsy and certain neurodegenerative diseases. frontiersin.orgguidechem.com This could involve developing antagonists that specifically block the action of DL-HCA at its receptors or inhibitors of its synthesis.

Development of Diagnostic and Prognostic Biomarkers: If validated in larger clinical trials, this compound could serve as a valuable biomarker for the early detection and monitoring of diseases like mild cognitive impairment and some cancers. nih.govsemanticscholar.org This would enable earlier intervention and potentially improved patient outcomes.

Tool for Drug Discovery and Development: The use of DL-HCA in preclinical models of neurological disorders provides a platform for screening and evaluating the efficacy of new neuroprotective and anticonvulsant drugs. chemimpex.comnih.gov

Understanding Disease Mechanisms: Continued research into the biological roles of DL-homocysteic acid will deepen our understanding of the fundamental mechanisms underlying conditions associated with excitotoxicity and altered amino acid metabolism, paving the way for the identification of new therapeutic targets and strategies. ontosight.ainih.gov

Q & A

Basic Research Question

  • Iontophoresis : Apply DL-HCA (0.05 M, pH 8.0) via multibarrel electrodes to stimulate cortical neurons. Balance currents with Pontamine Sky Blue to minimize artifact interference.
  • Data Acquisition : Use window discriminators and Spike2 software to record firing rates. Normalize H-reflex amplitudes to M-waves for quantifying synaptic efficacy .

How do DL-HCA-metal complexes influence antioxidant responses in biological systems?

Advanced Research Question
Cu²⁺-DL-HCA complexes exacerbate oxidative stress by Fenton-like reactions, generating hydroxyl radicals. Experimental validation:

  • In Vitro : Incubate complexes with neuronal cell lines (e.g., SH-SY5Y) and measure 8-OHdG (DNA oxidation) via ELISA.
  • In Vivo : Compare seizure severity and glutathione levels in rats treated with DL-HCA alone vs. DL-HCA-Cu²⁺ .

What safety protocols are essential when handling DL-HCA in laboratory settings?

Basic Research Question

  • Exposure Control : Use fume hoods for weighing powdered DL-HCA (density: 1.31 g/cm³) to avoid inhalation.
  • First Aid : For skin contact, rinse immediately with 0.9% saline; for eye exposure, irrigate with PBS for ≥15 minutes.
  • Waste Disposal : Incinerate DL-HCA-contaminated materials at >800°C with alkaline scrubbers to neutralize sulfonic acid byproducts .

How can DL-HCA be utilized to study serotoninergic neurotransmission in migraine models?

Advanced Research Question
DL-HCA modulates 5-HT receptors, impacting migraine pathophysiology. Approaches include:

  • Evoked Potential Testing : Measure N75/P100 amplitudes in visual evoked potentials (VEPs) of TT homozygous MTHFR mice post-DL-HCA administration.
  • Behavioral Assays : Pair DL-HCA-induced cortical spreading depression (CSD) with light-aversion tests to simulate photophobia .

What computational methods complement experimental studies of DL-HCA's coordination chemistry?

Advanced Research Question
Density functional theory (DFT) simulations predict binding energies and geometries of DL-HCA-metal complexes. Compare calculated IR spectra (e.g., B3LYP/6-31G*) with experimental FTIR data to validate coordination modes. Molecular dynamics (MD) simulations further elucidate solvent effects on complex stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.